3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one
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Overview
Description
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is a complex organic compound that features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a suitable amidoxime with a carboxylic acid derivative. The pyridazinone core can be constructed via a condensation reaction between a hydrazine derivative and a diketone. The final step involves coupling the 3,4-dimethoxyphenyl group to the pyridazinone-oxadiazole intermediate under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The oxadiazole ring and methoxyphenyl group are likely involved in binding interactions, while the pyridazinone core may contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Shares the oxadiazole and methoxyphenyl moieties but lacks the pyridazinone core.
1-(m-tolyl)pyridazin-4(1H)-one: Contains the pyridazinone core and m-tolyl group but lacks the oxadiazole ring.
Uniqueness
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the oxadiazole ring and the pyridazinone core in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-5-4-6-15(11-13)25-10-9-16(26)19(23-25)21-22-20(24-29-21)14-7-8-17(27-2)18(12-14)28-3/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFZUTWNXKQCFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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